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Compound of Interest

Compound Name: Benzyl-PEG2-CH2COOH

Cat. No.: B1589345

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH, also known by its IUPAC name 3-(2-(2-
(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized
in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a benzyl-
protected hydroxyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal
carboxylic acid. This unique combination of features makes it a valuable building block for the
synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis
Targeting Chimeras (PROTACS).

The benzyl group provides a stable protecting group for a hydroxyl functionality or can serve as
a hydrophobic terminus. The hydrophilic PEG spacer enhances the solubility and
pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid
provides a reactive handle for covalent attachment to amine-containing molecules, such as
proteins, peptides, or synthetic ligands, through the formation of a stable amide bond. This
guide provides a comprehensive overview of the technical details, experimental protocols, and
applications of Benzyl-PEG2-CH2COOH.

Core Properties and Specifications

A summary of the key physicochemical properties of Benzyl-PEG2-CH2COOH is presented in
the table below. These properties are essential for its handling, characterization, and
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application in chemical synthesis.

Property Value
3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic
IUPAC Name ( (2-(benzyloxy) y) y)prop
acid
Benzyl-PEG2-propanoic acid, 3-(2-
Synonyms ) ]
(Benzyloxy)ethoxy)propanoic acid
CAS Number 93206-09-8
Molecular Formula C13H180s5
Molecular Weight 254.28 g/mol
Appearance White to off-white solid or oil
Purity Typically =295%
Soluble in polar organic solvents such as
- DMSO, DMF, and alcohols. Aqueous solubility is
Solubility

pH-dependent, increasing at higher pH due to

the deprotonation of the carboxylic acid.

Storage Conditions

Store at -20°C for long-term storage, protected
from light and moisture. For short-term use,

storage at 2-8°C is acceptable.

Applications in Drug Discovery and Development

The primary application of Benzyl-PEG2-CH2COOH lies in its role as a flexible linker in the

construction of PROTACs. PROTACSs are heterobifunctional molecules that simultaneously

bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The linker component is critical for the

efficacy of a PROTAC, as its length and composition dictate the formation of a stable and

productive ternary complex between the target protein and the E3 ligase. The PEG2 spacer in
Benzyl-PEG2-CH2COOH provides a defined length and hydrophilicity that can be optimal for

inducing protein degradation.
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Experimental Protocols

The following protocols provide detailed methodologies for the use of Benzyl-PEG2-
CH2COOH in common bioconjugation applications.

Protocol 1: Amide Coupling to a Primary Amine using
EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of Benzyl-PEG2-
CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule
ligand) using carbodiimide chemistry.

Materials:

Benzyl-PEG2-CH2COOH
e Amine-containing molecule
¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous
reactions

o Anhydrous N,N-Dimethylformamide (DMF) or a suitable reaction buffer (e.g., MES buffer, pH
5.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

e Quenching solution (e.g., Tris buffer or hydroxylamine)
 Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
¢ Activation of Carboxylic Acid:
o Dissolve Benzyl-PEG2-CH2COOH (1.0 equivalent) in anhydrous DMF or activation buffer.

o Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
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o Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive
NHS ester.

e Conjugation to Amine:
o Dissolve the amine-containing molecule (1.0-1.2 equivalents) in the conjugation buffer.
o Add the activated Benzyl-PEG2-CH2COOH solution to the amine solution.

o Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with
gentle stirring.

e Quenching the Reaction:
o Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
 Purification:

o Purify the conjugate using a suitable chromatographic technique to remove unreacted
starting materials and byproducts.

Protocol 2: PROTAC Synthesis - Amide Coupling using
HATU

This protocol outlines the use of Benzyl-PEG2-CH2COOH in the synthesis of a PROTAC,
where it is coupled to an amine-functionalized E3 ligase ligand or target protein ligand using
HATU as the coupling agent.

Materials:

Benzyl-PEG2-CH2COOH (1.0 equivalent)

Amine-functionalized ligand (e.g., pomalidomide derivative) (1.1 equivalents)

O-(7-Azabenzotriazol-1-yl)-N,N,N’,N'-tetramethyluronium hexafluorophosphate (HATU) (1.2
equivalents)

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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e Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
o Reaction Setup:

o In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve
Benzyl-PEG2-CH2COOH and the amine-functionalized ligand in anhydrous DMF.

o Add DIPEA to the solution and stir for a few minutes.

o Add HATU to the reaction mixture.
» Reaction:

o Stir the reaction at room temperature for 1-4 hours.

o Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
o Work-up and Purification:

o Once the reaction is complete, quench the reaction with water or a saturated aqueous
solution of ammonium chloride.

o Extract the product with an appropriate organic solvent (e.g., ethyl acetate or
dichloromethane).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the
desired conjugate.

Visualizing Workflows and Pathways
PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC
molecule utilizing Benzyl-PEG2-CH2COOH as the linker.
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Caption: A generalized workflow for PROTAC synthesis using Benzyl-PEG2-CH2COOH.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of targeted protein degradation induced by a
PROTAC molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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